molecular formula C10H16N4O B1463054 4-Ethoxy-6-(piperazin-1-yl)pyrimidine CAS No. 1185538-65-1

4-Ethoxy-6-(piperazin-1-yl)pyrimidine

Cat. No. B1463054
M. Wt: 208.26 g/mol
InChI Key: ICDARHIQSOFFAD-UHFFFAOYSA-N
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Description

4-Ethoxy-6-(piperazin-1-yl)pyrimidine is a chemical compound with the molecular formula C10H16N4O. It is related to a series of compounds that have been studied for their potential therapeutic applications .

Scientific Research Applications

Synthesis of Novel Compounds and Therapeutic Potential

  • Research has led to the synthesis of novel compounds derived from visnaginone and khellinone, resulting in new heterocyclic compounds with significant anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase enzymes (COX-1/COX-2) selectively, demonstrating potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiproliferative Activity Against Cancer Cell Lines

  • A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Compounds in this series showed promising activity, suggesting potential for further research as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Antimicrobial Activity

  • New dithiocarbamate derivatives bearing thiazole/benzothiazole rings, synthesized from the potassium salt of 4-(2-pyrimidinyl)piperazine dithiocarbamate, exhibited high antimicrobial activity against a range of microorganism strains, highlighting the potential for developing new antimicrobial agents (Yurttaş, Özkay, Duran, Turan-Zitouni, Özdemir, Cantürk, Küçükoğlu, & Kaplancıklı, 2016).

Learning and Memory Enhancement

  • Studies on the synthesis of 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and its derivatives have shown effects on memory enhancement in mice, indicating potential applications in treating cognitive disorders or enhancing cognitive functions (Li Ming-zhu, 2008).

Chemical Structure and Interaction Studies

  • The structural analysis of compounds such as 3-[6-(4-Methoxyphenyl)-2-methylpyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)quinoline provided insights into the conformational preferences and molecular interactions within crystals. These studies are crucial for understanding the chemical and physical properties of new compounds, facilitating the design of molecules with desired functionalities (Singh, Anthal, Desai, Arunakumar, Sreenivasa, Kamni, & Kant, 2018).

properties

IUPAC Name

4-ethoxy-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-2-15-10-7-9(12-8-13-10)14-5-3-11-4-6-14/h7-8,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDARHIQSOFFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-6-(piperazin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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